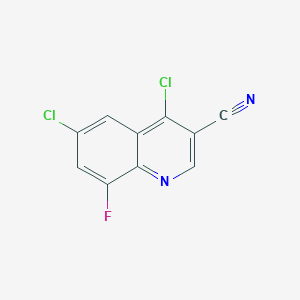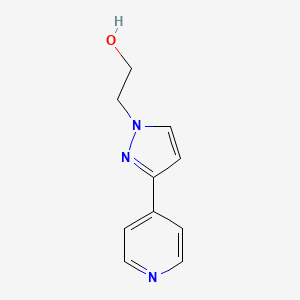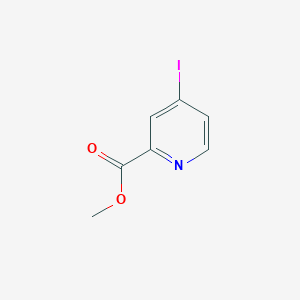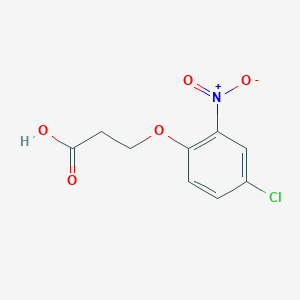
4,6-Dichloro-8-fluoroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Optoelectronic and Charge Transport Properties : A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds similar to 4,6-Dichloro-8-fluoroquinoline-3-carbonitrile. They used density functional theory (DFT) and time-dependent DFT to optimize the geometries of these compounds and found that they could be efficient multifunctional materials due to their electronic and optical properties Irfan, A., Al‐Sehemi, A., Chaudhry, A. R., Muhammad, S., & Jin, R. (2020). Materials Science-Poland, 38, 284-295.
Synthesis of Derivatives : Gomaa (2003) discussed the synthesis of new substituted cinnoline and benzo[h]cinnoline derivatives, starting from related compounds. These syntheses are relevant to the chemical manipulation and potential applications of this compound Gomaa, M. A. (2003). Tetrahedron Letters, 44, 3493-3496.
Antimicrobial Agents : Shah and Raj (2015) synthesized derivatives of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile and evaluated them as antimicrobial agents. This study is indicative of the potential for this compound derivatives in antimicrobial applications Shah, A. I., & Raj, D. S. (2015). Journal of Saudi Chemical Society, 19, 73-82.
Solid-State Fluorescence and Encryption Applications : Zhang et al. (2021) synthesized novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives, demonstrating their solid-state fluorescence across the visible light range. These compounds have potential in the field of encryption for important image or text information Zhang, X., Wang, D., Shen, H., Wang, S., Zhou, Y.-B., Lei, Y., Gao, W., Liu, M.-C., Huang, X., & Wu, H.-Y. (2021). Organic Chemistry Frontiers, 8, 856-867.
Antitumor Activities : El-Agrody et al. (2012) synthesized a series of 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives and evaluated them for antitumor activities. This research suggests the potential utility of compounds similar to this compound in cancer treatment El-Agrody, A., Khattab, E., Fouda, A., & Al-Ghamdi, A. M. (2012). Medicinal Chemistry Research, 21, 4200-4213.
Propiedades
IUPAC Name |
4,6-dichloro-8-fluoroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2FN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWYVOHHAUBIKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(Benzyloxy)phenyl]oxan-4-ol](/img/structure/B1358787.png)





![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)
